Cas no 2111918-32-0 (2-methyl-3-(2-nitroethenyl)pyrazine)

2-methyl-3-(2-nitroethenyl)pyrazine 化学的及び物理的性質
名前と識別子
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- 2-methyl-3-(2-nitroethenyl)pyrazine
- 2111918-32-0
- EN300-1743891
-
- インチ: 1S/C7H7N3O2/c1-6-7(2-5-10(11)12)9-4-3-8-6/h2-5H,1H3/b5-2+
- InChIKey: GTKCSXJVPZEYNA-GORDUTHDSA-N
- SMILES: [O-][N+](/C=C/C1C(C)=NC=CN=1)=O
計算された属性
- 精确分子量: 165.053826475g/mol
- 同位素质量: 165.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 71.6Ų
2-methyl-3-(2-nitroethenyl)pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1743891-0.25g |
2-methyl-3-(2-nitroethenyl)pyrazine |
2111918-32-0 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1743891-0.5g |
2-methyl-3-(2-nitroethenyl)pyrazine |
2111918-32-0 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1743891-0.1g |
2-methyl-3-(2-nitroethenyl)pyrazine |
2111918-32-0 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1743891-5g |
2-methyl-3-(2-nitroethenyl)pyrazine |
2111918-32-0 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1743891-5.0g |
2-methyl-3-(2-nitroethenyl)pyrazine |
2111918-32-0 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1743891-10.0g |
2-methyl-3-(2-nitroethenyl)pyrazine |
2111918-32-0 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1743891-2.5g |
2-methyl-3-(2-nitroethenyl)pyrazine |
2111918-32-0 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1743891-1.0g |
2-methyl-3-(2-nitroethenyl)pyrazine |
2111918-32-0 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1743891-0.05g |
2-methyl-3-(2-nitroethenyl)pyrazine |
2111918-32-0 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1743891-1g |
2-methyl-3-(2-nitroethenyl)pyrazine |
2111918-32-0 | 1g |
$986.0 | 2023-09-20 |
2-methyl-3-(2-nitroethenyl)pyrazine 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
2-methyl-3-(2-nitroethenyl)pyrazineに関する追加情報
Introduction to 2-methyl-3-(2-nitroethenyl)pyrazine (CAS No. 2111918-32-0)
2-methyl-3-(2-nitroethenyl)pyrazine, identified by the Chemical Abstracts Service Number (CAS No.) 2111918-32-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazine family, a heterocyclic aromatic structure known for its diverse biological activities. The presence of both a methyl group and a nitroethenyl substituent in its molecular framework endows it with unique chemical properties, making it a promising candidate for further exploration in medicinal chemistry.
The molecular structure of 2-methyl-3-(2-nitroethenyl)pyrazine consists of a central pyrazine ring substituted with a methyl group at the 2-position and a 2-nitroethenyl group at the 3-position. This arrangement creates a system with potential for electronic delocalization, influenced by the conjugation between the nitro group and the double bond in the ethenyl moiety. Such structural features are often exploited in the design of bioactive molecules, as they can modulate reactivity and binding affinity to biological targets.
In recent years, there has been growing interest in pyrazine derivatives due to their reported pharmacological effects. Studies have suggested that compounds within this class may exhibit properties relevant to neurological disorders, inflammation, and metabolic diseases. The nitroethenyl substituent, in particular, has been associated with interactions that could influence enzyme activity or receptor binding, making it a valuable scaffold for drug discovery efforts.
One of the most compelling aspects of 2-methyl-3-(2-nitroethenyl)pyrazine is its potential as a precursor or intermediate in synthesizing more complex pharmacophores. Researchers have been exploring its reactivity under various conditions, including nucleophilic additions and cyclization reactions, which could lead to novel heterocyclic compounds with enhanced biological activity. The methyl group at the 2-position also provides a handle for further functionalization, allowing chemists to tailor the molecule for specific applications.
The synthesis of 2-methyl-3-(2-nitroethenyl)pyrazine typically involves multi-step organic transformations, starting from readily available pyrazine derivatives. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or metal-mediated cyclizations, have been employed to construct the desired framework efficiently. These synthetic routes highlight the compound's accessibility while maintaining high yields and purity, which are crucial for downstream applications.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding interactions of 2-methyl-3-(2-nitroethenyl)pyrazine with biological targets. These studies have provided insights into how structural modifications could optimize its affinity for specific receptors or enzymes. For instance, computational models have suggested that tuning the electronic properties of the nitro group or introducing additional substituents could enhance its pharmacological profile.
In academic research circles, 2-methyl-3-(2-nitroethenyl)pyrazine has been investigated as part of broader efforts to develop new therapeutic agents. Preclinical studies have explored its potential effects on pathways implicated in diseases such as cancer and neurodegeneration. While these studies are still in early stages, they underscore the compound's significance as a chemical entity with untapped therapeutic potential.
The agrochemical sector has also shown interest in pyrazine derivatives like 2-methyl-3-(2-nitroethenyl)pyrazine, particularly for their possible roles as intermediates in pesticide or herbicide formulations. The structural motifs present in this compound may contribute to interactions with biological systems that are relevant to crop protection applications. Further research into its agrochemical properties could open new avenues for sustainable agricultural practices.
Quality control and analytical techniques play a critical role in ensuring the integrity of 2-methyl-3-(2-nitroethenyl)pyrazine throughout its synthesis and application processes. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed methods to confirm its identity and purity. These analytical tools provide essential data for researchers to validate their findings and proceed with experiments confidently.
The future directions for research on 2-methyl-3-(2-nitroethenyl)pyrazine are multifaceted. Investigating its role in drug development remains a primary focus, with efforts aimed at identifying new analogs that exhibit improved efficacy or reduced side effects. Additionally, exploring its environmental impact and biodegradability could provide valuable insights into sustainable chemical practices.
In conclusion,2-methyl-3-(2-nitroethenyl)pyrazine (CAS No. 2111918-32-0) represents a fascinating compound with considerable promise across multiple domains of science and industry. Its unique structural features and reported biological activities make it an attractive subject for further study, while its synthetic accessibility ensures that researchers can explore its potential without significant hurdles. As our understanding of chemical biology continues to evolve,this molecule is poised to play an important role in shaping future discoveries.
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